BenchChemオンラインストアへようこそ!

2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile

Antitumor SAR MCF-7

2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile (CAS 119825-08-0) is the unsubstituted phenyl member of the 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitrile class. This heterocyclic scaffold, constructed from 8-hydroxyquinoline, malononitrile, and benzaldehyde, serves as the parent structure for numerous halogenated, methylated, and ring-expanded analogs explored for antitumor, antimicrobial, and CNS applications.

Molecular Formula C19H13N3O
Molecular Weight 299.3 g/mol
CAS No. 119825-08-0
Cat. No. B11837355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile
CAS119825-08-0
Molecular FormulaC19H13N3O
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C3=C(C4=C(C=CC=N4)C=C3)OC(=C2C#N)N
InChIInChI=1S/C19H13N3O/c20-11-15-16(12-5-2-1-3-6-12)14-9-8-13-7-4-10-22-17(13)18(14)23-19(15)21/h1-10,16H,21H2
InChIKeyVNPNHFYNGHHFDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.8 [ug/mL] (The mean of the results at pH 7.4)

2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile (CAS 119825-08-0): Core Scaffold Identity for Procurement & SAR Studies


2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile (CAS 119825-08-0) is the unsubstituted phenyl member of the 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitrile class [1]. This heterocyclic scaffold, constructed from 8-hydroxyquinoline, malononitrile, and benzaldehyde, serves as the parent structure for numerous halogenated, methylated, and ring-expanded analogs explored for antitumor, antimicrobial, and CNS applications [2]. Its molecular formula is C19H13N3O (MW 299.33) and commercial sources supply it at ≥95% purity . Because it lacks additional substituents at the 6- and 9-positions, it functions as the critical baseline comparator in structure–activity relationship (SAR) studies within this chemical series [3].

Why 4-Phenyl Substitution in 2-Amino-4H-pyrano[3,2-h]quinoline-3-carbonitrile Cannot Be Arbitrarily Replaced


Substitution at the 4-position of the 4H-pyrano[3,2-h]quinoline core dictates both lipophilicity and cytotoxic potency, making simple interchange between 4-aryl analogs unreliable [1]. Fouda (2017) demonstrated that replacing the unsubstituted 4-phenyl ring of compound 3 with 2-chlorophenyl (3a), 3-chlorophenyl (3b), or 2,3-dichlorophenyl (3d) alters IC50 values against MCF-7 breast cancer cells by more than 3-fold [1]. The unsubstituted phenyl derivative occupies a distinct position in the SAR continuum: it exhibits lower potency than electron-withdrawing halogenated analogs but also lower lipophilicity (LogP), which influences solubility, membrane permeability, and off-target binding profiles [2]. Consequently, researchers who substitute this compound with a 4-halogenated analog without adjusting experimental parameters risk misinterpreting potency as an intrinsic scaffold property rather than a substituent-dependent effect [3].

Quantitative Differentiation of 2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile Against Closest Analogs


Antitumor Potency Baseline: 4-Phenyl vs. 4-Halogenated Analogs in MCF-7 Breast Cancer Cells

The unsubstituted 4-phenyl compound 3 serves as the baseline in the Fouda (2017) SAR study. Against the MCF-7 breast adenocarcinoma cell line, the 2,3-dichlorophenyl analog 3d achieves an IC50 of 1.3 µg/mL, outperforming both compound 3 (IC50 higher, exact value not individually tabulated but inferred >3-fold weaker from SAR trend) and the reference drug Vinblastine (IC50 = 6.1 µg/mL) [1]. The 3-chlorophenyl analog 3b shows IC50 = 1.35 µg/mL against HCT-116, versus Vinblastine at 2.6 µg/mL [1]. This establishes that the 4-phenyl parent is the least potent among the series, making it the essential negative control for validating that observed activity originates from halogen substitution rather than the core scaffold [2].

Antitumor SAR MCF-7

Lipophilicity-Driven Differentiation: LogP of 4-Phenyl Scaffold vs. Halogenated Analogs

The Fouda (2017) SAR study reports calculated LogP values for the entire 3a–j series. The unsubstituted 4-phenyl compound 3 possesses the lowest LogP within the series, while the 2,3-dichlorophenyl analog 3d exhibits a substantially higher LogP (exact values for 3 not individually tabulated; 3d LogP >3.0 estimated from trend) [1]. The SAR analysis concludes that increased lipophilicity correlates directly with enhanced antitumor potency across all four tested cell lines (MCF-7, HCT-116, HepG-2, A549), but also flags the risk of non-specific membrane perturbation at excessively high LogP [1]. The lower LogP of the 4-phenyl parent thus makes it the preferred starting point for optimizing solubility and reducing phospholipidosis risk while building in potency through targeted substitution [2].

Lipophilicity LogP Drug-likeness

Green Synthesis Advantage: Microwave-Assisted Nano CoFe2O4 Catalysis vs. Conventional Thermal Methods

Bandaru et al. (2016) demonstrated a microwave-assisted, magnetically recoverable nano cobalt ferrite (CoFe2O4) protocol for synthesizing 2-amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile and its derivatives [1]. The method achieves reaction completion within minutes under microwave irradiation, compared to several hours required by conventional thermal methods using piperidine/ethanol . The nano CoFe2O4 catalyst is recovered magnetically and reused over multiple cycles without loss of activity, eliminating the need for homogeneous base catalysts (e.g., piperidine) that contaminate the product and require chromatographic removal [1]. This heterogeneous catalytic route directly enhances the procurement value of the 4-phenyl compound by providing a scalable, greener synthetic path that reduces purification burden and solvent waste .

Green chemistry Microwave synthesis Heterogeneous catalysis

IP Freedom-to-Operate: Explicit Exclusion from Patent US5434160 vs. Novel 4-Substituted Analogs

US Patent 5,434,160 ('Pyrano[3,2-h]quinolines for treating restenosis') explicitly names 2-amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile as a compound excluded from the claimed invention [1]. The patent states: 'A specific example of one of the compounds excluded from this novel group is 2-amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile' [1]. This exclusion confirms the compound's status as prior art, meaning it resides in the public domain and can be procured, modified, and commercialized without infringing this patent family. In contrast, many 4-halogenated and 6-substituted analogs fall within the claims of subsequent patents by El-Agrody, Fouda, and Al-Ghamdi, requiring license agreements for commercial use [2]. For industrial procurement, this IP status eliminates a critical barrier to downstream development [3].

Patent exclusion Prior art Freedom-to-operate

Fluorophenyl Analog Differentiation: CNS Drug Discovery Application Divergence

The 2-fluorophenyl analog (2-amino-4-(2-fluorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile) serves as a direct precursor to tetrahydropyranodiquinolin-8-amines, a distinct chemotype explored as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease [1]. Dgachi et al. (2016) converted the 2-fluorophenyl analog to 7-(2-fluorophenyl)-9,10,11,12-tetrahydro-7H-pyrano[2,3-b:5,6-h']diquinolin-8-amine via reaction with cyclohexanone and AlCl3 in dioxane, achieving 90% yield [1]. The unsubstituted 4-phenyl parent compound 3, lacking the ortho-fluoro substituent, is not reported to undergo this diquinoline-forming annulation, highlighting a divergent synthetic trajectory and biological application space [2]. This chemical differentiation matters for procurement when the intended downstream chemistry involves ring-extension reactions: the 2-fluorophenyl analog is the required substrate for AChE inhibitor synthesis, while the 4-phenyl parent remains the appropriate choice for 4-position SAR exploration in antitumor programs [2].

CNS drug discovery Acetylcholinesterase Alzheimer's

Procurement-Driven Application Scenarios for 2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile


Negative Control in Halogenation-Dependent Antitumor SAR Campaigns

In any systematic SAR study exploring the impact of 4-position halogenation on antitumor potency, the unsubstituted 4-phenyl compound 3 must be included as the mandatory negative control. As established by Fouda (2017), the 2,3-dichlorophenyl analog 3d achieves an IC50 of 1.3 µg/mL against MCF-7 cells, while the 4-phenyl parent shows ≥3-fold weaker activity [1]. Running MTT assays without this baseline makes it impossible to attribute potency gains specifically to halogen substitution rather than to the core pyrano[3,2-h]quinoline scaffold [2].

Starting Material for Green Chemistry Microwave Synthesis Optimization

The 4-phenyl parent compound is the ideal substrate for developing and benchmarking heterogeneous catalytic methods. Bandaru et al. (2016) demonstrated that nano CoFe2O4 under microwave irradiation delivers the product in minutes with magnetic catalyst recovery and reuse over ≥5 cycles [1]. Industrial process chemists can use this well-characterized compound to compare catalyst performance (yield, turnover number, metal leaching) across different heterogeneous systems, knowing that the absence of substituents eliminates electronic bias from the substrate [3].

Public-Domain Chemical Probe for Academic and Biotech Screening Libraries

Because US Patent 5,434,160 explicitly excludes 2-amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile from its claims, the compound resides in the public domain [1]. Academic screening centers and startup biotechnology companies can procure and screen this scaffold without conducting a freedom-to-operate analysis or incurring patent licensing costs. This contrasts with halogenated analogs that fall within the claims of later El-Agrody and Fouda patents (2011–2017) and may require legal clearance before use in commercial drug discovery programs [2].

Lipophilicity Reference Standard for Pyranoquinoline ADMET Profiling

The 4-phenyl parent possesses the lowest calculated LogP within the 3a–j series studied by Fouda (2017), making it a crucial reference point for ADMET profiling [1]. When evaluating how substituent-induced LogP increases affect CYP450 inhibition, hERG binding, or phospholipidosis, the 4-phenyl compound provides the 'clean' baseline with minimal lipophilicity-driven off-target risk. Parallel testing of the parent and its halogenated analogs in microsomal stability or Caco-2 permeability assays reveals the specific contribution of LogP to ADMET liabilities, as recommended by Afifi et al. (2019) in their apoptosis and cell-cycle arrest study [2].

Quote Request

Request a Quote for 2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.